tert-Butyl (2-((2-bromobenzyl)(methyl)amino)ethyl)(methyl)carbamate
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Overview
Description
tert-Butyl (2-((2-bromobenzyl)(methyl)amino)ethyl)(methyl)carbamate is an organic compound with a complex structure that includes a tert-butyl carbamate group, a bromobenzyl group, and a methylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((2-bromobenzyl)(methyl)amino)ethyl)(methyl)carbamate typically involves multiple steps, including the protection of amine groups, bromination, and carbamate formation. One common synthetic route starts with the bromination of benzylamine, followed by the protection of the amine group using tert-butyl carbamate. The final step involves the alkylation of the protected amine with methyl iodide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-((2-bromobenzyl)(methyl)amino)ethyl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and benzyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azide or nitrile derivatives, while hydrolysis yields the corresponding amine .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-((2-bromobenzyl)(methyl)amino)ethyl)(methyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis .
Biology
In biological research, this compound is used to study the effects of brominated compounds on biological systems. It serves as a model compound to investigate the interactions between brominated organic molecules and biological targets .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving brominated compounds .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl (2-((2-bromobenzyl)(methyl)amino)ethyl)(methyl)carbamate involves its interaction with specific molecular targets. The bromobenzyl group allows for selective binding to certain enzymes or receptors, while the carbamate group can undergo hydrolysis to release active amines. These interactions can modulate biological pathways, leading to various effects depending on the target .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl methyl (2-(methylamino)ethyl)carbamate: Similar structure but lacks the bromobenzyl group.
tert-Butyl N-[(2-amino-5-fluorophenyl)methyl]carbamate: Contains a fluorophenyl group instead of a bromobenzyl group.
Uniqueness
The presence of the bromobenzyl group in tert-Butyl (2-((2-bromobenzyl)(methyl)amino)ethyl)(methyl)carbamate distinguishes it from similar compounds. This group imparts unique reactivity and binding properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[2-[(2-bromophenyl)methyl-methylamino]ethyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2O2/c1-16(2,3)21-15(20)19(5)11-10-18(4)12-13-8-6-7-9-14(13)17/h6-9H,10-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOSCFMQLXUTFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)CC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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